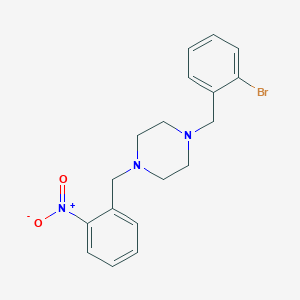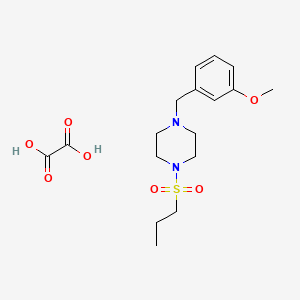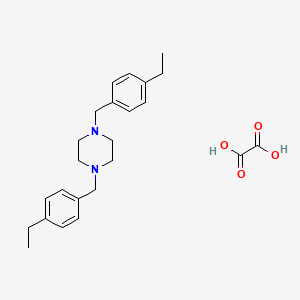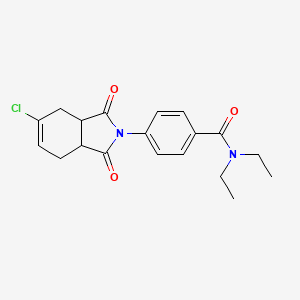![molecular formula C16H11N3O2S2 B3942572 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate](/img/structure/B3942572.png)
4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate
Vue d'ensemble
Description
4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a thiocyanate derivative of 2-amino-benzothiazole, which has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
Applications De Recherche Scientifique
4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has been shown to have anti-viral effects against the influenza virus, making it a potential candidate for the development of new anti-viral drugs.
Mécanisme D'action
The mechanism of action of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells such as macrophages and T cells. In vivo studies have shown that 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate can inhibit the growth of tumors in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate is that it has been shown to have a relatively low toxicity profile in vitro and in vivo. This makes it a potential candidate for the development of new anti-cancer and anti-inflammatory drugs. However, one limitation of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate and to determine its potential side effects.
Orientations Futures
There are several future directions for research on 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate. One area of research is the development of new formulations of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate that improve its solubility and bioavailability. Another area of research is the identification of new targets for 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the potential side effects of 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}phenyl thiocyanate and to optimize its dosing and administration for clinical use.
Propriétés
IUPAC Name |
[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c17-10-23-12-7-5-11(6-8-12)18-15(20)9-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQAYGDWHWKCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methoxypropyl)benzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B3942493.png)

![3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3942504.png)
![3-benzoyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3942507.png)

![1-(3-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B3942529.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3942536.png)
![ethyl 4-({N-[2-(benzoylamino)benzoyl]alanyl}amino)benzoate](/img/structure/B3942550.png)

![ethyl 4,6-dioxo-1,5-diphenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3942555.png)


![1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942577.png)